3-chloro-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethylamino and methyl groups, a phenyl ring substituted with a methoxy group, and a sulfonamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE involves multiple steps. One common synthetic route includes the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, followed by reaction with 4-(2-methoxyethoxy)aniline . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and pyrimidine derivatives. Some examples are:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Dasatinib: A pyrimidine-based drug used in the treatment of leukemia.
Compared to these compounds, 3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern and potential for diverse biological activities.
Properties
Molecular Formula |
C20H22ClN5O3S |
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Molecular Weight |
447.9 g/mol |
IUPAC Name |
3-chloro-N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H22ClN5O3S/c1-13-22-19(12-20(23-13)26(2)3)24-14-5-7-15(8-6-14)25-30(27,28)16-9-10-18(29-4)17(21)11-16/h5-12,25H,1-4H3,(H,22,23,24) |
InChI Key |
KCQMQYHLYUZKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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